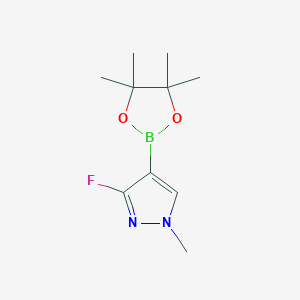
3-(trifluoromethyl)pyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)pyridazin-4-amine, also known as TFMP or TFMPa, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool in drug discovery. TFMP is a synthetic compound with a unique structure that has been found to possess a variety of interesting properties and potential uses.
科学研究应用
3-(trifluoromethyl)pyridazin-4-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It has also been used as a tool in drug discovery, as it has been found to possess interesting properties that may be useful in the development of new drugs. In addition, 3-(trifluoromethyl)pyridazin-4-amine has been used to study the structure and function of proteins, as well as to study the structure and function of enzymes.
作用机制
The mechanism of action of 3-(trifluoromethyl)pyridazin-4-amine is not yet fully understood. However, it is believed to interact with proteins and enzymes, resulting in changes in their structure and function. This can lead to changes in the activity of these proteins and enzymes, which can then lead to changes in the biochemical and physiological processes that they regulate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(trifluoromethyl)pyridazin-4-amine are still being studied. However, it has been found to affect the activity of several enzymes, including cytochrome P450 enzymes and cyclooxygenase enzymes. In addition, 3-(trifluoromethyl)pyridazin-4-amine has been found to affect the activity of several proteins, including transcription factors and kinases.
实验室实验的优点和局限性
One of the main advantages of using 3-(trifluoromethyl)pyridazin-4-amine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, making it a convenient and cost-effective reagent for use in research laboratories. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can be easily degraded by light and heat. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are many potential future directions for the use of 3-(trifluoromethyl)pyridazin-4-amine in scientific research. For example, further studies could be conducted to better understand its mechanism of action and its effects on proteins and enzymes. In addition, it could be used as a tool in drug discovery, as it has been found to possess interesting properties that may be useful in the development of new drugs. Furthermore, it could be used as a reagent in organic synthesis, as it has been found to be a versatile compound with a wide range of applications. Finally, it could be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of other biomolecules.
合成方法
3-(trifluoromethyl)pyridazin-4-amine can be synthesized from a variety of starting materials, including pyridine and trifluoromethyl halides. The most common method of synthesis involves the reaction of pyridine with trifluoromethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a trifluoromethylated pyridine derivative, which is then treated with aqueous ammonia to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.
属性
IUPAC Name |
3-(trifluoromethyl)pyridazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-2-10-11-4/h1-2H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENGGCKMFRXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridazin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)





![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)
![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
